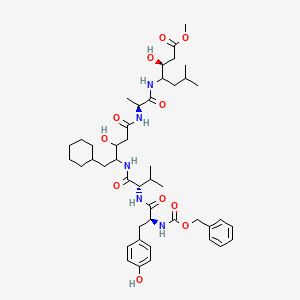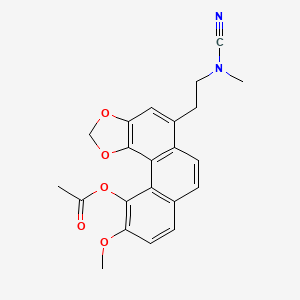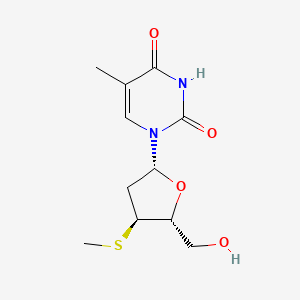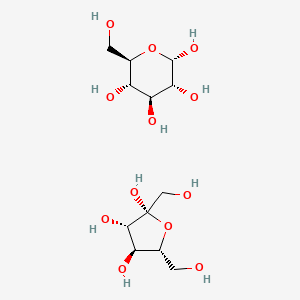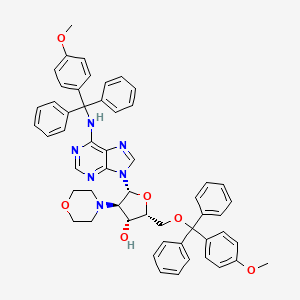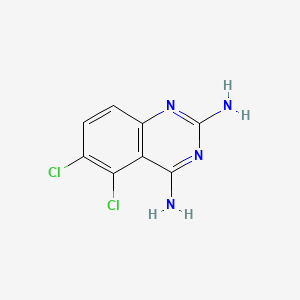
2,4-Quinazolinediamine, 5,6-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Quinazolinediamine, 5,6-dichloro- is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The presence of chlorine atoms at the 5 and 6 positions of the quinazoline ring enhances its reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Quinazolinediamine, 5,6-dichloro- typically involves the reaction of 5,6-dichloroanthranilic acid with formamide under reflux conditions. The reaction proceeds through cyclization to form the quinazoline ring . Another method involves the use of 5,6-dichloro-2-nitroaniline, which is reduced to the corresponding diamine and then cyclized to form the desired compound .
Industrial Production Methods: Industrial production of 2,4-Quinazolinediamine, 5,6-dichloro- often employs large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Quinazolinediamine, 5,6-dichloro- undergoes various chemical reactions, including:
Substitution: The chlorine atoms at the 5 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: DDQ in acetonitrile under photoirradiation.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,4-Quinazolinediamine, 5,6-dichloro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,4-Quinazolinediamine, 5,6-dichloro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
- 2,4-Quinazolinediamine, 5,6-dimethyl-
- 2,4-Quinazolinediamine, 5,6-difluoro-
- 2,4-Quinazolinediamine, 5,6-dibromo-
Comparison: 2,4-Quinazolinediamine, 5,6-dichloro- is unique due to the presence of chlorine atoms, which enhance its reactivity and biological activity compared to other similar compounds with different substituents . The chlorine atoms also influence the compound’s physicochemical properties, such as solubility and stability .
Propiedades
Número CAS |
50546-08-2 |
|---|---|
Fórmula molecular |
C8H6Cl2N4 |
Peso molecular |
229.06 g/mol |
Nombre IUPAC |
5,6-dichloroquinazoline-2,4-diamine |
InChI |
InChI=1S/C8H6Cl2N4/c9-3-1-2-4-5(6(3)10)7(11)14-8(12)13-4/h1-2H,(H4,11,12,13,14) |
Clave InChI |
MKUYNZIAFJYAGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1N=C(N=C2N)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)




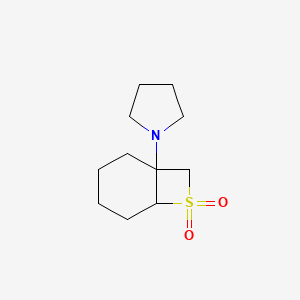
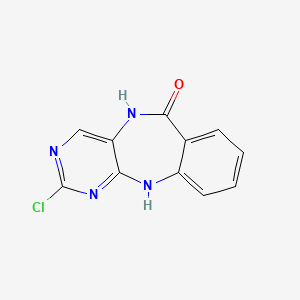
![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid](/img/structure/B15194511.png)
